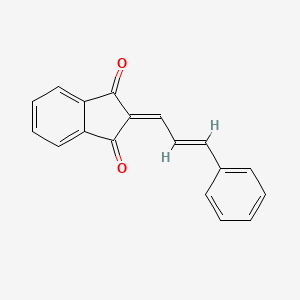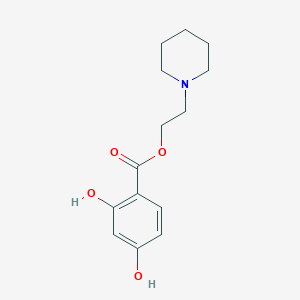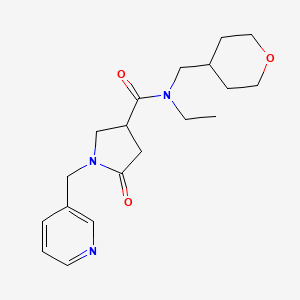![molecular formula C10H8N4O2S2 B5633913 2,8-dimethylpyridazino[4',5':5,6][1,4]dithiino[2,3-d]pyridazine-1,9(2H,8H)-dione](/img/structure/B5633913.png)
2,8-dimethylpyridazino[4',5':5,6][1,4]dithiino[2,3-d]pyridazine-1,9(2H,8H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Synthesis Analysis
Research has demonstrated various synthetic approaches for structurally similar compounds, indicating the potential methods that could apply to the synthesis of 2,8-dimethylpyridazino derivatives. A notable example is the novel method of pyrrole-ring annulation to an azine nucleus based on a tandem SNH–SNH process, as demonstrated by Gulevskaya et al. (2001) (Gulevskaya, 2001). This method highlights the intricate processes involved in constructing complex heterocyclic frameworks that could be relevant for synthesizing the target compound.
Molecular Structure Analysis
The molecular structure of compounds within this chemical family often involves intricate heterocyclic systems. Studies like those by Pozharskii and Gulevskaya (2005), which review nucleophilic substitution reactions of hydrogen in similar compounds, provide insight into the electronic and structural characteristics that influence reactivity and stability (Pozharskii & Gulevskaya, 2005).
Chemical Reactions and Properties
The chemical reactivity of such compounds often involves nucleophilic substitution and ring annulation reactions, indicative of the reactive nature of these molecules. The work by Gulevskaya et al. (2003), detailing heterocyclizations based on SNH-methodology, underscores the potential for complex transformations, which could also apply to the synthesis and modification of 2,8-dimethylpyridazino derivatives (Gulevskaya et al., 2003).
Eigenschaften
IUPAC Name |
5,13-dimethyl-2,9-dithia-5,6,12,13-tetrazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),6,11-tetraene-4,14-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N4O2S2/c1-13-9(15)7-5(3-11-13)17-6-4-12-14(2)10(16)8(6)18-7/h3-4H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCDHEEJRGDBNKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=C(C=N1)SC3=C(S2)C(=O)N(N=C3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-{[(2-chlorobenzyl)thio]acetyl}-4-(1-methyl-1H-imidazol-2-yl)piperidine](/img/structure/B5633834.png)
![3-(3-chlorophenyl)-5-[(3-methyl-2-thienyl)methylene]-2,4-imidazolidinedione](/img/structure/B5633841.png)


![(3aR*,9bR*)-2-[(dimethylamino)carbonyl]-1,2,3,9b-tetrahydrochromeno[3,4-c]pyrrole-3a(4H)-carboxylic acid](/img/structure/B5633880.png)
![4-ethyl-6-[4-(3-methoxypropyl)piperazin-1-yl]-5-methylpyrimidin-2-amine](/img/structure/B5633892.png)
![N-[(3,5-dimethyl-4-isoxazolyl)methyl]-N,2-dimethyl-1-benzofuran-5-carboxamide](/img/structure/B5633899.png)
![3-chloro-N-[(1-phenylcyclopentyl)methyl]benzamide](/img/structure/B5633903.png)
![1-[2-(2-tert-butyl-6-methylphenoxy)ethyl]-1H-imidazole](/img/structure/B5633910.png)

![2-[2-(4-methoxyphenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]-2-oxo-N-phenylacetamide](/img/structure/B5633919.png)
![N'-[(3R*,4S*)-1-acetyl-4-propyl-3-pyrrolidinyl]-N-benzyl-N-methylsulfamide](/img/structure/B5633931.png)

